molecular formula C27H35FN6O3S B15138457 RNase L-IN-1

RNase L-IN-1

Cat. No.: B15138457
M. Wt: 542.7 g/mol
InChI Key: HXSWRABTASZTFO-ZOVZBSLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RNase L-IN-1 is a compound known for its inhibitory effects on ribonuclease L (RNase L), an enzyme responsible for RNA degradation. RNase L plays a crucial role in the antiviral and antiproliferative functions of interferons, which are part of the innate immune response. By inhibiting RNase L, this compound helps in regulating RNA stability and has potential therapeutic applications .

Preparation Methods

Industrial Production Methods: Industrial production of RNase L-IN-1 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors and stringent quality control measures to maintain consistency .

Chemical Reactions Analysis

Types of Reactions: RNase L-IN-1 primarily undergoes substitution reactions due to the presence of functional groups that can be targeted by nucleophiles or electrophiles. It may also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The specific conditions depend on the desired transformation and the stability of the compound .

Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can be used to study structure-activity relationships or to develop new therapeutic agents .

Mechanism of Action

RNase L-IN-1 exerts its effects by binding to RNase L and inhibiting its ribonuclease activity. This prevents the degradation of RNA, thereby stabilizing RNA molecules within the cell. The molecular targets of this compound include the active site of RNase L, where it competes with natural substrates for binding. This inhibition disrupts the normal function of RNase L in the antiviral and antiproliferative pathways .

Properties

Molecular Formula

C27H35FN6O3S

Molecular Weight

542.7 g/mol

IUPAC Name

5-[(E)-[4-(2-aminoethylcarbamoyl)-5-(3-fluorophenyl)imino-3-hydroxythiophen-2-ylidene]methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

InChI

InChI=1S/C27H35FN6O3S/c1-5-34(6-2)13-12-31-25(36)22-16(3)20(32-17(22)4)15-21-24(35)23(26(37)30-11-10-29)27(38-21)33-19-9-7-8-18(28)14-19/h7-9,14-15,32,35H,5-6,10-13,29H2,1-4H3,(H,30,37)(H,31,36)/b21-15+,33-27?

InChI Key

HXSWRABTASZTFO-ZOVZBSLZSA-N

Isomeric SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C/2\C(=C(C(=NC3=CC(=CC=C3)F)S2)C(=O)NCCN)O)C

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C(=C(C(=NC3=CC(=CC=C3)F)S2)C(=O)NCCN)O)C

Origin of Product

United States

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